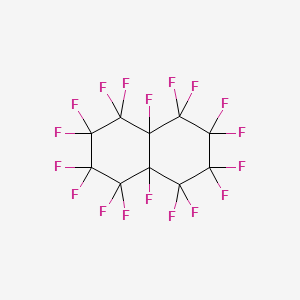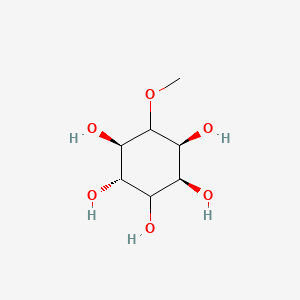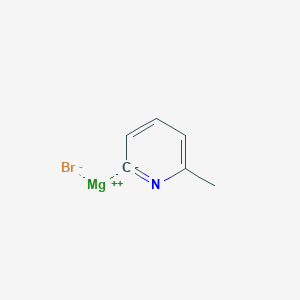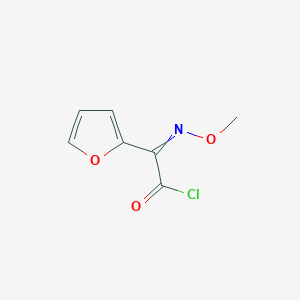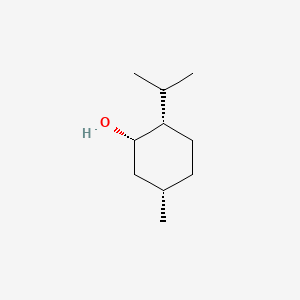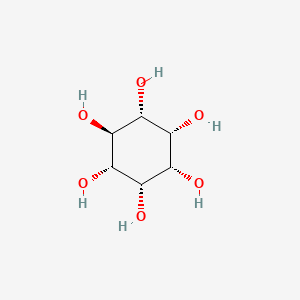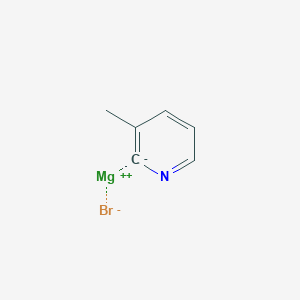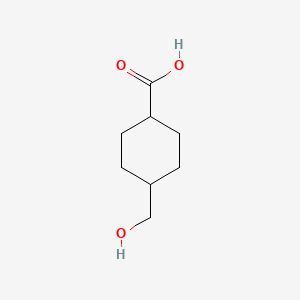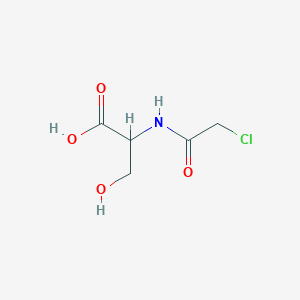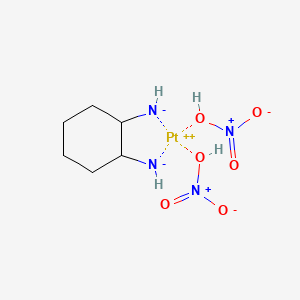
1,2-Diaminocyclohexane platinum(II) nitrate
概要
説明
1,2-Diaminocyclohexane platinum(II) nitrate is a platinum-based compound that has garnered significant interest in the fields of chemistry, biochemistry, and pharmacology
作用機序
Target of Action
The primary target of 1,2-Diaminocyclohexane platinum(II) nitrate, also known as Pt 192, is DNA . The N7 atom of guanine is the most reactive nucleophilic site and very accessible to metal binding . Therefore, the initial attack of platinum on DNA will take place at this site .
Mode of Action
Pt 192 interacts with its target, DNA, through covalent bonding, intercalation, or electrostatic interaction . The compound manifests its antitumor activity through this DNA interaction . The monofunctional platinum (II)-dithiocarbamate complexes comprising a labile chloride ligand possess the most effective cytotoxic behavior among the complexes discussed here .
Biochemical Pathways
The antitumor activity of Pt 192 originates from its association with DNA . The compound interacts with DNA to form monofunctional adduct, which subsequently closes to form different intrastrand and interstrand cross-links, where platinum binds to two neighboring nucleotides . This interaction can inhibit cellular processes such as DNA replication and transcription, which are vital for the proliferation of cells .
Pharmacokinetics
The pharmacokinetics of Pt 192 are influenced by its poor solubility and unfavorable pharmacokinetics . Its clinical use can be improved by incorporating it into core cross-linked block copolymer micelles . These drug-carrier conjugates acquire new physicochemical, biochemical, and pharmacological characteristics, thereby offering the possibility of reducing side effects, increasing drug bioavailability at the target sites, and minimizing the development of drug resistance .
Result of Action
The result of Pt 192’s action is the induction of apoptosis, which causes cell death . The induction of apoptosis is correlated with the generation of reactive oxygen species, the cell cycle arrest, and the inhibition of NF-kB activity .
Action Environment
The action, efficacy, and stability of Pt 192 can be influenced by environmental factors. For instance, the compound crystallizes only from acetonitrile with residual water, with the acetonitrile coordinating to the molecule of cis-[Pt(NO3)2(DACH)] (DACH is 1,2-diamino-cyclohexane) and the water forming a monohydrate . This suggests that the solvent environment can play a significant role in the formation and stability of Pt 192.
生化学分析
Biochemical Properties
1,2-Diaminocyclohexane platinum(II) nitrate is a potent chemotherapeutic with a wide spectrum of anticancer activity . It interacts with various enzymes, proteins, and other biomolecules, particularly DNA . The diaminocyclohexane carrier ligand constrains the N-Pt-N bond angle and can exist as 3 isomers with a total of 4 different non-planar conformations . These constraints do not appear to affect the rate or sequence specificity of Pt-DNA monoadduct formation, but do appear to alter the rate of monoadduct to diadduct conversions .
Cellular Effects
The cellular effects of this compound are significant. It exhibits increased in vitro cytotoxicity compared to free oxaliplatin against A2780 ovarian cancer cells . It influences cell function by interacting with DNA, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Biotransformation studies have suggested that Pt(II)-assisted Pt(IV) ligand exchange reactions can occur in vivo with platinum(IV) complexes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. The intracellular half-life is much more rapid [15’ for Pt (dach)Cl-2 and 30’ for Pt (dach) (mal)] than predicted by previous in vitro experiments
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diaminocyclohexane platinum(II) nitrate can be synthesized through a ligand exchange reaction involving nitrate and acetonitrile. The process typically involves the reaction of 1,2-diaminocyclohexane with a platinum(II) precursor in the presence of nitrate ions. The reaction conditions often include the use of acetonitrile as a solvent, and the product is crystallized from acetonitrile with residual water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
化学反応の分析
Types of Reactions
1,2-Diaminocyclohexane platinum(II) nitrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the nitrate ligands are replaced by other ligands such as chloride or amine groups.
Oxidation and Reduction: The platinum center in the compound can undergo redox reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include chloride salts, amines, and other nucleophiles.
Oxidation and Reduction: Redox reactions often involve oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride can yield dichloro(1,2-diaminocyclohexane)platinum(II) complexes .
科学的研究の応用
1,2-Diaminocyclohexane platinum(II) nitrate has a wide range of applications in scientific research:
類似化合物との比較
1,2-Diaminocyclohexane platinum(II) nitrate is unique compared to other platinum-based compounds due to its specific ligand structure and reactivity. Similar compounds include:
Cisplatin: A widely used anticancer drug with a simpler ligand structure.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based drug with a different ligand structure, used for treating colorectal cancer.
The uniqueness of this compound lies in its ability to overcome resistance mechanisms that limit the efficacy of other platinum-based drugs .
特性
IUPAC Name |
(2-azanidylcyclohexyl)azanide;nitric acid;platinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2HNO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-8H,1-4H2;2*(H,2,3,4);/q-2;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVAOJNSVGZPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O6Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66900-67-2, 66900-68-3, 66900-69-4, 60732-70-9 | |
| Record name | 1, platinum complex, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC290132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC290131 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pt 192 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



